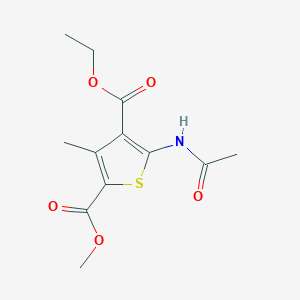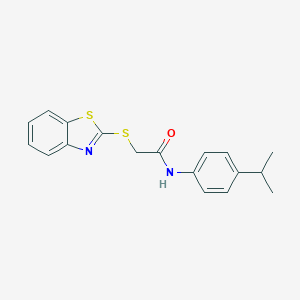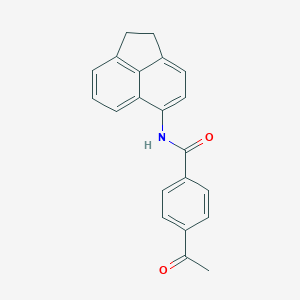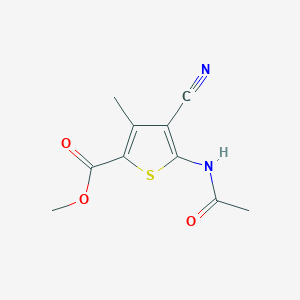![molecular formula C23H26FN3O4S B496645 1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B496645.png)
1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorobenzenesulfonyl group, a piperidine-1-carbonyl group, and a pyrrolidine-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUOROBENZYL)SULFONYL]PYRROLIDINE: Shares a similar core structure but differs in the substituents attached to the pyrrolidine ring.
1-(4-FLUORO-BENZENESULFONYL)-4-HYDROXY-PYRROLIDINE-2-CARBOXYLIC ACID: Contains a hydroxyl group, which alters its chemical properties and reactivity.
Uniqueness
1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C23H26FN3O4S |
|---|---|
Molecular Weight |
459.5g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H26FN3O4S/c24-18-8-12-20(13-9-18)32(30,31)27-16-4-5-21(27)22(28)25-19-10-6-17(7-11-19)23(29)26-14-2-1-3-15-26/h6-13,21H,1-5,14-16H2,(H,25,28) |
InChI Key |
PVZAXOWCFZRETM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-[(3-cyano-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B496565.png)


![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![1-(4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B496570.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)
![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)

